molecular formula C19H21N5OS B496506 {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE

Cat. No.: B496506
M. Wt: 367.5g/mol
InChI Key: BMAWXCAAPNCPIF-UHFFFAOYSA-N
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Description

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE is unique due to its combination of a tetrazole ring, a sulfanyl group, and a benzylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C19H21N5OS/c1-2-13-25-18-10-8-16(9-11-18)15-20-12-14-26-19-21-22-23-24(19)17-6-4-3-5-7-17/h2-11,20H,1,12-15H2

InChI Key

BMAWXCAAPNCPIF-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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